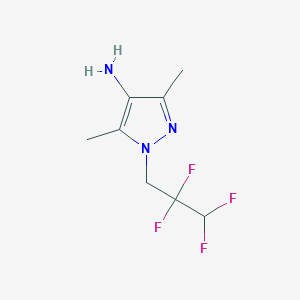
3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a tetrafluoropropyl group at position 1, making it a unique and potentially valuable molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced via nucleophilic substitution reactions using suitable fluorinated reagents.
Methylation: The final step involves the methylation of the pyrazole ring at positions 3 and 5 using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
科学的研究の応用
3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the tetrafluoropropyl group, making it less hydrophobic and potentially less bioactive.
1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-4-amine: Lacks the methyl groups, which may affect its steric and electronic properties.
Uniqueness
3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine is unique due to the presence of both the tetrafluoropropyl group and the methyl groups, which confer distinct chemical and physical properties. These structural features can enhance its reactivity, stability, and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
1006486-98-1 |
|---|---|
分子式 |
C8H11F4N3 |
分子量 |
225.19 g/mol |
IUPAC名 |
3,5-dimethyl-1-(2,2,3,3-tetrafluoropropyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H11F4N3/c1-4-6(13)5(2)15(14-4)3-8(11,12)7(9)10/h7H,3,13H2,1-2H3 |
InChIキー |
HCAVZFKBRUOQMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(C(F)F)(F)F)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


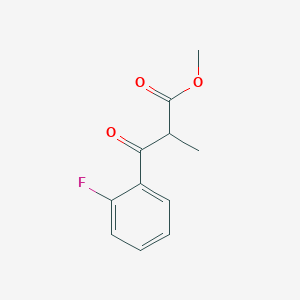
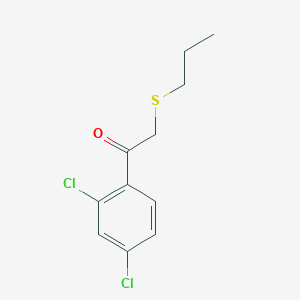
![3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B13639430.png)
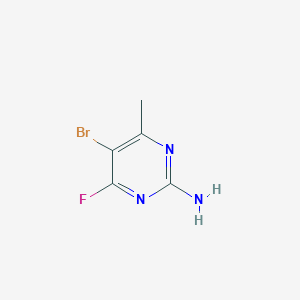

![2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13639454.png)
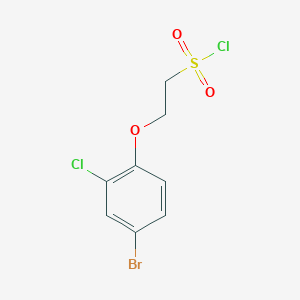
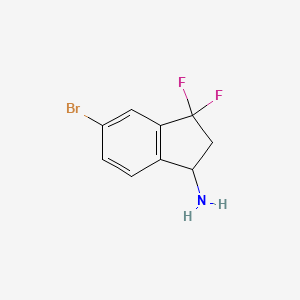

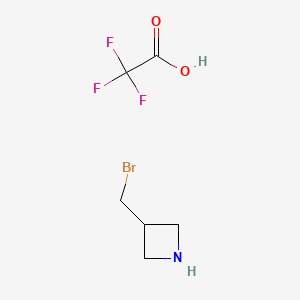
![2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13639483.png)
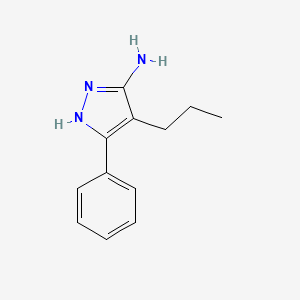
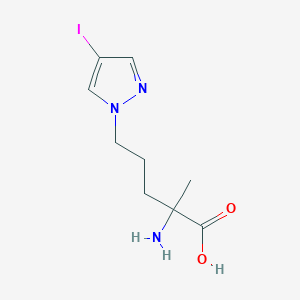
![6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine](/img/structure/B13639494.png)
